- Rh2(II)-Catalyzed Selective Aminomethylene Migration from Styryl Azides, Organic Letters, 2013, 15(4), 824-827
Cas no 91550-08-2 (Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate)
91550-08-2 structure
Product Name:Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate
CAS-Nr.:91550-08-2
MF:C11H19NO3
MW:213.273463487625
MDL:MFCD11975893
CID:787066
PubChem ID:10465808
Update Time:2025-09-18
Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-Pyrrolidinecarboxylic acid, 2-acetyl-, 1,1-dimethylethyl ester, (2S)-
- tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate
- (S)-1-Boc-2-acetyl-pyrrolidine
- (S)-TERT-BUTYL 2-ACETYLPYRROLIDINE-1-CARBOXYLATE
- tert-butyl (S)-2-acetylpyrrolidine-1-carboxylate
- BOC-2(S)-acetylpyrrolidine
- NNCPMJHKYIRKSA-VIFPVBQESA-N
- (2S)-1-Boc-2-Acetylpyrrolidine
- 9239AH
- 2alpha-Acetylpyrrolidine-1-carboxylic acid tert-butyl ester
- (S)-2-Acetylpyrrolidine-1-carbox
- 1,1-Dimethylethyl (2S)-2-acetyl-1-pyrrolidinecarboxylate (ACI)
- 1-Pyrrolidinecarboxylic acid, 2-acetyl-, 1,1-dimethylethyl ester, (S)- (ZCI)
- (S)-2-Acetylpyrrolidine-1-carboxylic acid tert-butyl ester
- 91550-08-2
- AKOS024262187
- (S)-TERT-BUTYL2-ACETYLPYRROLIDINE-1-CARBOXYLATE
- SCHEMBL4070752
- F13091
- AS-47289
- F8880-8998
- MFCD11975893
- CS-0048612
- EN300-225323
- DTXSID60440362
- Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate
-
- MDL: MFCD11975893
- Inchi: 1S/C11H19NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m0/s1
- InChI-Schlüssel: NNCPMJHKYIRKSA-VIFPVBQESA-N
- Lächelt: C(N1CCC[C@H]1C(=O)C)(=O)OC(C)(C)C
Berechnete Eigenschaften
- Genaue Masse: 213.13649347g/mol
- Monoisotopenmasse: 213.13649347g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 3
- Komplexität: 268
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 46.6
- XLogP3: 1.4
Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109007050-1g |
(S)-tert-Butyl 2-acetylpyrrolidine-1-carboxylate |
91550-08-2 | 95% | 1g |
$341.12 | 2023-08-31 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0355-1g |
(S)-1-Boc-2-acetyl-pyrrolidine |
91550-08-2 | 98% | 1g |
1187.26CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0355-5g |
(S)-1-Boc-2-acetyl-pyrrolidine |
91550-08-2 | 98% | 5g |
3561.78CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0355-25g |
(S)-1-Boc-2-acetyl-pyrrolidine |
91550-08-2 | 98% | 25g |
14247.11CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0355-500mg |
(S)-1-Boc-2-acetyl-pyrrolidine |
91550-08-2 | 98% | 500mg |
1017.65CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0355-250mg |
(S)-1-Boc-2-acetyl-pyrrolidine |
91550-08-2 | 98% | 250mg |
924.37CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0355-100mg |
(S)-1-Boc-2-acetyl-pyrrolidine |
91550-08-2 | 98% | 100mg |
831.08CNY | 2021-05-07 | |
| Chemenu | CM126220-1g |
tert-butyl (S)-2-acetylpyrrolidine-1-carboxylate |
91550-08-2 | 95% | 1g |
$373 | 2021-08-05 | |
| Chemenu | CM126220-5g |
tert-butyl (S)-2-acetylpyrrolidine-1-carboxylate |
91550-08-2 | 95% | 5g |
$1119 | 2021-08-05 | |
| Chemenu | CM126220-1g |
tert-butyl (S)-2-acetylpyrrolidine-1-carboxylate |
91550-08-2 | 95%+ | 1g |
$138 | 2024-07-20 |
Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Diethyl ether ; 0 °C; 1 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; -78 °C; 2 h, -78 °C
Referenz
- An intramolecular Tsuji-Trost reaction based approach to the synthesis of 6-methylene indolizidines, Tetrahedron Letters, 2011, 52(38), 4878-4881
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Triethylamine , Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Triethylamine , Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide
Referenz
- 4-Phenylbutanoyl-2(S)-acylpyrrolidines and 4-phenylbutanoyl-L-prolyl-2(S)-acylpyrrolidines as prolyl oligopeptidase inhibitors, Bioorganic & Medicinal Chemistry, 2002, 10(7), 2199-2206
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- Fragment-based synthesis and SAR of modified FKBP ligands: influence of different linking on binding affinity, ChemMedChem, 2007, 2(7), 1054-1070
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 0 °C
2.1 Solvents: Tetrahydrofuran ; -78 °C; 2 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
2.1 Solvents: Tetrahydrofuran ; -78 °C; 2 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Referenz
- Peptidomimetic catalysts as chemical probes of weak intermolecular forces: an insight into The N-H···Cl-C H-bonding interaction, ChemRxiv, 2023, 1, 1-17
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Dimethylformamide , Dichloromethane ; 22 h, rt
2.1 Solvents: Tetrahydrofuran ; 4.5 h
2.1 Solvents: Tetrahydrofuran ; 4.5 h
Referenz
- Synthesis of N-Boc-L-2-acetylpiperidine and N-Boc-L-2-acetylpyrrolidine, Huaxue Shiji, 2016, 38(5), 414-418
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; 4.5 h
Referenz
- Synthesis of N-Boc-L-2-acetylpiperidine and N-Boc-L-2-acetylpyrrolidine, Huaxue Shiji, 2016, 38(5), 414-418
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; -10 °C; 1 h, -10 °C; 16 h, rt
Referenz
- Studies on Pumiliotoxin A Alkaloids: An Approach to Preparing the Indolizidinic Core by Intramolecular Diastereoselective N-Heterocyclic Carbene Catalyzed Benzoin Reaction, European Journal of Organic Chemistry, 2016, 2016(11), 1972-1976
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; rt → -65 °C
1.2 Reagents: Butyllithium Solvents: Hexane ; 30 min, -65 °C
1.3 Solvents: Tetrahydrofuran ; 1 h, -60 °C; 3 h, -60 °C
1.4 Solvents: Water
1.2 Reagents: Butyllithium Solvents: Hexane ; 30 min, -65 °C
1.3 Solvents: Tetrahydrofuran ; 1 h, -60 °C; 3 h, -60 °C
1.4 Solvents: Water
Referenz
- Ketopyrrolidines and ketoazetidines as potent dipeptidyl peptidase IV (DPP IV) inhibitors, Bioorganic & Medicinal Chemistry Letters, 2004, 14(22), 5579-5583
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Catalysts: Cuprous iodide Solvents: Diethyl ether , Tetrahydrofuran
Referenz
- α-Amino ketones derived from L-proline, as precursors for isomitosanes and mitosenes, Recueil des Travaux Chimiques des Pays-Bas, 1989, 108(2), 64-72
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide , Pyridine
1.2 Reagents: Pyridine , N,O-Dimethylhydroxylamine hydrochloride
1.3 Solvents: Tetrahydrofuran
1.2 Reagents: Pyridine , N,O-Dimethylhydroxylamine hydrochloride
1.3 Solvents: Tetrahydrofuran
Referenz
- Stereoelectronic requirements of palladium(0)-catalyzed cyclization. A synthesis of allo-pumiliotoxin 339B, Journal of the American Chemical Society, 1989, 111(13), 4988-90
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 15 min, rt; 15 h, rt
2.1 Solvents: Diethyl ether ; 0 °C; 1 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
2.1 Solvents: Diethyl ether ; 0 °C; 1 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- Rh2(II)-Catalyzed Selective Aminomethylene Migration from Styryl Azides, Organic Letters, 2013, 15(4), 824-827
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Triethylamine ; overnight, rt
2.1 Solvents: Diethyl ether ; 0 °C; 1 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Triethylamine ; overnight, rt
2.1 Solvents: Diethyl ether ; 0 °C; 1 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- Efficient analysis of 2-acetyl-1-pyrroline in foods using a novel derivatization strategy and LC-MS/MS, Journal of Agricultural and Food Chemistry, 2019, 67(10), 3046-3054
Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate Raw materials
- 1-Pyrrolidinecarboxylic acid, 2-[(2-pyridinylthio)carbonyl]-, 1,1-dimethylethyl ester, (S)- (9CI)
- N,O-Dimethylhydroxylamine
- Boc-L-Pro-OH
- Methyllithium (1.6M in Diethyl Ether)
- Methylmagnesium Chloride (3M in THF)
- tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate
- N,O-Dimethylhydroxylamine hydrochloride
- (R)-1-Boc-2-[Methoxy(Methyl)carbaMoyl]pyrrolidine
- tert-butyl (2S)-2-methoxy(methyl)carbamoylpyrrolidine-1-carboxylate
Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate Preparation Products
Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:91550-08-2)Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate
Bestellnummer:A1045434
Bestandsstatus:in Stock
Menge:5g/25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 17:19
Preis ($):301.0/1052.0
Email:sales@amadischem.com
Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate Verwandte Literatur
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:91550-08-2)Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate
Reinheit:99%/99%
Menge:5g/25g
Preis ($):301.0/1052.0